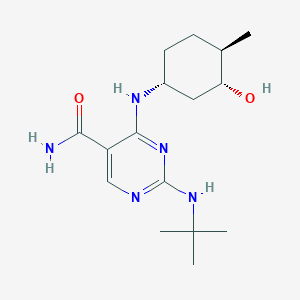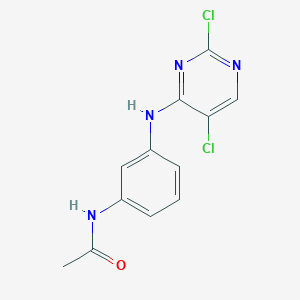
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide
Vue d'ensemble
Description
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C12H10Cl2N4O and its molecular weight is 297.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Interaction Studies : It is used for studying the interactions of p-hydroxycinnamic acid derivatives with bovine serum albumin, which is crucial for understanding biochemical binding mechanisms (Meng et al., 2012).
Synthesis of Other Compounds : This compound is involved in the synthesis of pyrimidines, imidazoles, and purines, contributing to the development of new chemical entities (Keir & Wood, 1976).
Pharmaceutical Research : It shows potential as a selective α3-adrenergic receptor agonist, which can be beneficial for treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).
Anticonvulsant Activity : Derivatives of this compound exhibit anticonvulsant activity in animal models of epilepsy, particularly in maximal electroshock seizures (Kamiński, Wiklik, & Obniska, 2015).
Antimalarial and Anticancer Properties : It has shown excellent antimalarial activity in mice and primate models and potential anticancer activity (Werbel et al., 1986); (Evren et al., 2019).
Antibacterial and Antifungal Activities : The compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Chaudhari et al., 2020).
Antiviral Research : It has been investigated for its antiviral properties, including inhibition activity against viruses like SARS-CoV-2 (Mary et al., 2022).
Antioxidant Properties : Some derivatives of this compound exhibit considerable antioxidant activity, beneficial for various health applications (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-[3-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7(19)16-8-3-2-4-9(5-8)17-11-10(13)6-15-12(14)18-11/h2-6H,1H3,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDZQBLMKKOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




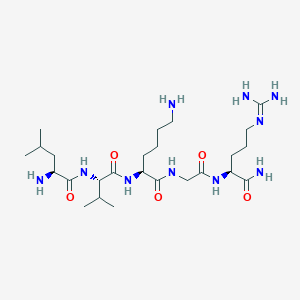
![[(2~{R},3~{S},4~{R},5~{R})-5-[6-chloranyl-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-bis(oxidanyl)oxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B8144622.png)
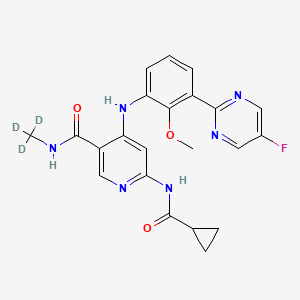
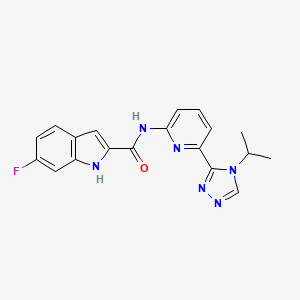
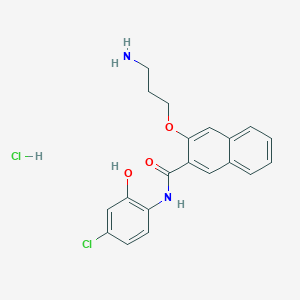
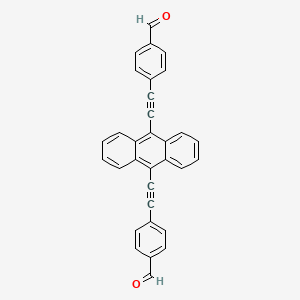
![2,2'-([1,1':4',1''-Terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144674.png)

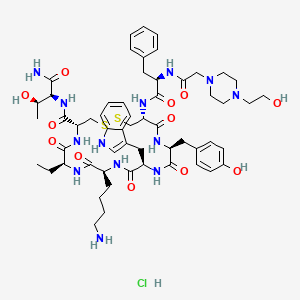
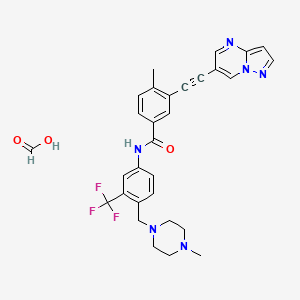

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8144717.png)
